
4-Chloro-2-methyl-3-nitrobenzoic acid
Overview
Description
4-Chloro-2-methyl-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position of the aromatic ring. Substituted benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key physical and synthetic properties of 4-Chloro-2-methyl-3-nitrobenzoic acid and its closest analogues:
*Calculated based on molecular formula.
Positional and Functional Group Effects
- Electron-Withdrawing Effects: The nitro group (-NO₂) at the 3-position strongly withdraws electrons, increasing acidity compared to unsubstituted benzoic acid. In 4-Chloro-3-nitrobenzoic acid, the pKa is lower (≈1.5–2.0) than benzoic acid (pKa 4.2) due to combined effects of -NO₂ and -Cl . Chlorine at the 4-position further enhances acidity via inductive effects but may sterically hinder reactions at the para position .
- However, its placement at the 2-position may direct substituents during synthesis .
Halogen Substitution :
- Replacing chlorine with fluorine (as in 4-Fluoro-2-methyl-3-nitrobenzoic acid) increases electronegativity, further lowering pKa and altering solubility .
Properties
Molecular Formula |
C8H6ClNO4 |
---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
4-chloro-2-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
LRBGMTZLMIMKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.